2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Pharmacological Action and Crystal Structure Analysis
A study by Nitek et al. (2022) on aroxyalkylaminoalcohol derivatives, which share a structural resemblance with 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride, delved into the influence of protonation on the compounds' geometry. These derivatives are known for their pharmacological action, including anticonvulsant activity. This research provides insights into how protonation affects molecular conformation and intermolecular interactions, potentially influencing pharmacological properties (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2022).
Synthesis and Application in Chemistry
Griffiths et al. (1997) explored the synthesis of 1-amino-2-hydroxy- and 2-amino-1-hydroxy-substituted ethylene-1,1-bisphosphonic acids and their N-methylated derivatives, showcasing the versatility of aminoalcohols in synthetic chemistry. Such processes illustrate the foundational role of compounds like 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride in the synthesis of complex molecules (Griffiths, Hughes, Brown, Caesar, Swetnam, Cumming, & Kelly, 1997).
Antitumor Activity
Arjmand et al. (2013) conducted a study on the antitumor activity of dimethyltin(IV) derivatives against human tumor cell lines, showcasing the potential of chiral compounds in chemotherapy. The research emphasized the role of chiral compounds, akin to 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride, in developing chemotherapeutic agents (Arjmand, Sayeed, Parveen, Tabassum, Juvekar, & Zingde, 2013).
Materials Science Applications
Kurata et al. (2007) described the synthesis of poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], a polymer incorporating a triarylamine pendant group, for the creation of durable aminium polyradicals. This work exemplifies the application of aminoalcohol derivatives in the development of new materials with unique electrical properties (Kurata, Pu, & Nishide, 2007).
Vasorelaxant Effects and Pharmacological Properties
Brito et al. (2013) investigated the vasorelaxant effects of 1-nitro-2-phenylethane, highlighting its ability to stimulate the soluble guanylate cyclase-cGMP pathway. Although not directly related to 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride, this study demonstrates the potential for structurally similar compounds to influence vascular biology and pharmacology (Brito, Lima, Aragão, de Siqueira, Sousa, Maia, Filho, Lahlou, & Magalhães, 2013).
Safety And Hazards
Future Directions
Please note that this analysis is based on the limited information available online. For a more comprehensive analysis, you may want to consult a chemist or a database of chemical properties. If you’re working in a lab, always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-(2,2-dimethylpropylamino)-1-phenylethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-13(2,3)10-14-9-12(15)11-7-5-4-6-8-11;/h4-8,12,14-15H,9-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWJWXZLYESFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC(C1=CC=CC=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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